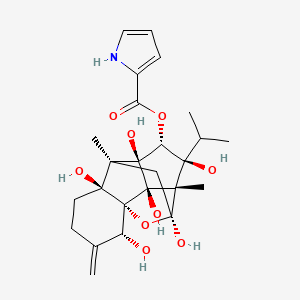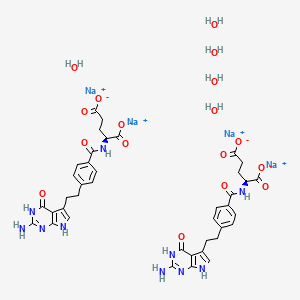![molecular formula C11H13N3O4 B1139422 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1075237-97-6](/img/structure/B1139422.png)
4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Vue d'ensemble
Description
Treating Neisseria gonorrhoeae infection which comprises administering to a subject in need thereof novel Tricyclic nitrogen containing compounds and corresponding pharmaceutical compositions as described herein.
Applications De Recherche Scientifique
1. Structural Characterization and Hydrogen Bonding Patterns
The structural characterization of related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine, has been explored. These studies have highlighted different protonation sites and distinct intermolecular hydrogen bonding patterns, emphasizing the significance of molecular conformations in related chemical structures (Böck et al., 2021).
2. Antimitotic Activity
Research into related chemical structures, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, has revealed their antimitotic properties, indicating potential biological activities in similar compounds (Temple & Rener, 1992).
3. Synthesis and Tautomerism Studies
The synthesis of pyrido[2,3-b]pyrazines and their tautomeric forms has been a subject of study, providing insights into the chemical behavior and potential applications of related compounds (Kim, Choi, & Kurasawa, 2000).
4. Reactivity in Synthesis of Heterocyclic Compounds
Investigations into the synthesis and reactivity of related compounds, like 2-Methyl-3,4-dihydro-2H-pyrano[2,3-d]pyridazines, have provided valuable insights into the potential synthetic pathways and chemical reactivity of compounds like 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one (Lehmann, Kraatz, & Korte, 1973).
5. Phytotoxic Activity
Studies on derivatives of related chemical structures, like 4-hydroxy-6-methylpyridin-2(1H)-one, have explored their phytotoxic activity, suggesting potential agricultural applications for similar compounds (Demuner et al., 2009).
6. Molecular Diversity in Chemical Reactions
Research has been conducted on the molecular diversity resulting from reactions involving related compounds, such as 4-methoxypyridine, which can inform the potential synthetic versatility of this compound (Sun et al., 2013).
Mécanisme D'action
Target of Action
Beta-lactamase-IN-1, also known as 4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, primarily targets β-lactamases . β-lactamases are a diverse class of enzymes produced by bacteria that break open the β-lactam ring, inactivating the β-lactam antibiotic .
Mode of Action
Beta-lactamase-IN-1 acts as an inhibitor of β-lactamases . It interacts with these enzymes, preventing them from hydrolyzing and inactivating β-lactam antibiotics . This allows the β-lactam antibiotics to remain intact and continue to inhibit bacterial transpeptidases, also known as penicillin-binding proteins (PBPs), which are involved in peptidoglycan synthesis .
Biochemical Pathways
The action of β-lactamase-IN-1 affects the biochemical pathway of peptidoglycan synthesis . By inhibiting β-lactamases, β-lactam antibiotics can continue to bind to PBPs and disrupt peptidoglycan synthesis, inhibiting bacterial growth and leading to bacterial lysis .
Pharmacokinetics
The pharmacokinetics of β-lactamase inhibitors like Beta-lactamase-IN-1 is complex and involves a two-component pharmacodynamic system . The β-lactamase inhibitor inactivates the bacterial β-lactamase enzyme, freeing the companion β-lactam to act against its penicillin-binding protein target . The pharmacokinetic/pharmacodynamic index that describes the efficacy of β-lactamase inhibitors is variable among inhibitors .
Result of Action
The result of the action of Beta-lactamase-IN-1 is the prevention of β-lactam antibiotic inactivation . This allows the β-lactam antibiotics to inhibit bacterial growth and lead to bacterial lysis . Thus, the use of Beta-lactamase-IN-1 can help overcome antibiotic resistance in bacteria that produce β-lactamases .
Action Environment
The action of Beta-lactamase-IN-1 can be influenced by various environmental factors. For instance, the presence of β-lactamases in the environment has been known since 1940, suggesting that these enzymes have their origin more than 2 billion years ago . Over the past eight decades, β-lactamases have come into focus as factors of antibiotic resistance . The effectiveness of Beta-lactamase-IN-1 can also be influenced by the genetic plasticity of bacteria, which can contribute to their ability to resist a variety of disinfectants and antibiotics .
Propriétés
IUPAC Name |
4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJCTMMHSBQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141541 | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1075237-97-6 | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are extended-spectrum beta-lactamases (ESBLs)?
A1: ESBLs are enzymes produced by some bacteria that make them resistant to commonly used antibiotics like penicillins and cephalosporins. These enzymes break down the structure of these antibiotics, rendering them ineffective. []
Q2: What are the most common types of ESBLs?
A2: The most common ESBLs are derived from TEM-1, SHV-1, CTX-M, and OXA-type enzymes. [, ]
Q3: Can resistance to beta-lactam antibiotics arise from mechanisms other than beta-lactamase production?
A3: Yes, resistance can also occur due to mutations in porin proteins, which are found in the outer membrane of some bacteria. These mutations can prevent antibiotics from entering the bacterial cell. []
Q4: Are metallo-beta-lactamases (MBLs) a significant concern?
A4: Yes, MBLs are a major concern because they can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. [, ]
Q5: What is the significance of plasmids in antibiotic resistance?
A5: Plasmids are small, circular DNA molecules that can be transferred between bacteria. They often carry genes that encode for antibiotic resistance, making their spread a serious concern in the fight against antibiotic resistance. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




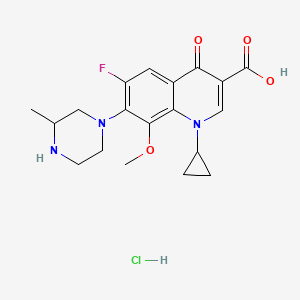
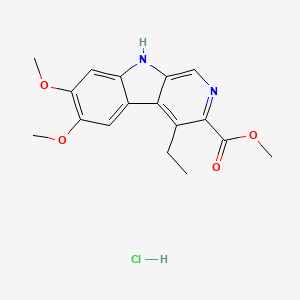
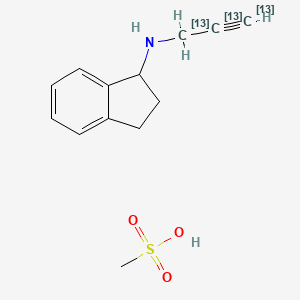
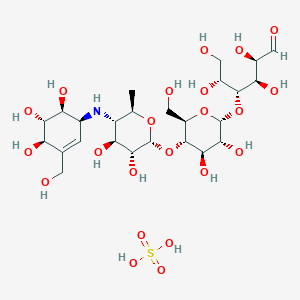
![9-(6-aminopyridin-3-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B1139353.png)

